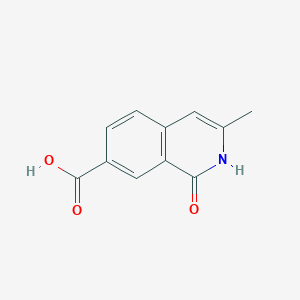

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is a chemical compound with the IUPAC name 1-hydroxy-3-methylisoquinoline-7-carboxylic acid . It has a molecular weight of 203.2 . This compound is part of the isoquinoline family, which is a large group of natural products that form an important class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is characterized by a fused ring structure containing a benzene ring and a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis

The chemical reactions of isoquinoline derivatives involve various electrophilic and nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Wissenschaftliche Forschungsanwendungen

Pharmacology and Medicinal Chemistry

The quinoline ring, which is a part of the structure of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, is found in many biologically active natural alkaloids . It has been used for the synthesis of a plethora of compounds, some of them approved as medications in different pathologies . The best-known quinoline derivatives are quinine and chloroquine, which have played historical roles in malaria treatment and eradication from endemic regions .

Material Science

Quinoline-based compounds are also being highly exploited by researchers due to their numerous potential applications in the field of material science . Their unique chemical properties make them suitable for various applications, including the development of new materials.

Industrial Applications

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .

Heat Transfer Studies

Thermochromic liquid crystal (TLC) products, which can potentially include quinoline-based compounds, are used in research and testing, particularly in flow visualization and heat transfer studies . They can be used in virtually any work involving indication of temperature fields and thermal mapping .

Environmental Engineering

Although there’s no direct evidence of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid being used in environmental engineering, the EN300 series, which this compound is a part of, is referenced in environmental engineering documents . This suggests potential applications in this field.

Zukünftige Richtungen

Isoquinoline derivatives, including “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on the development of new synthetic strategies, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Wirkmechanismus

Mode of Action

Indole derivatives often interact with their targets by forming non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target protein.

Biochemical Pathways

Without specific information on 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, it’s difficult to say which biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The effects of similar compounds can range from changes in gene expression to alterations in cellular signaling pathways .

Eigenschaften

IUPAC Name |

3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRCSLQVMKMCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)

![5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2685207.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2685211.png)

![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid](/img/structure/B2685213.png)

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)